1-(1-苯并呋喃-3-基)-2-溴-1-乙酮

货号 B068388

CAS 编号:

187657-92-7

分子量: 239.06 g/mol

InChI 键: WVHFTONHSRLBGL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

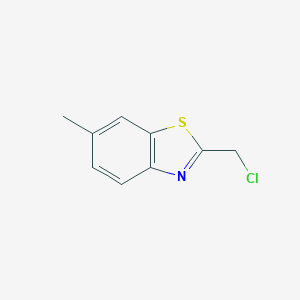

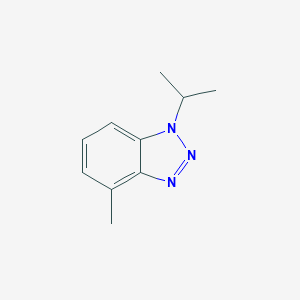

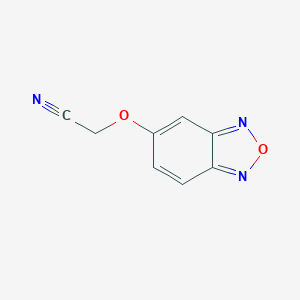

“1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone” is a chemical compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It’s found in many biologically active natural and synthetic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzofuran derivatives are often synthesized through various methods such as cyclization, coupling reactions, and transition metal-catalyzed reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzofuran ring attached to a bromoethanone group. The benzofuran ring is a fused ring structure that includes a benzene ring and a furan ring .科学研究应用

-

Anticancer Therapeutic Potential

- Field : Medicinal Chemistry

- Application : Benzofuran derivatives have shown extraordinary inhibitory potency against a panel of human cancer cell lines . They have been used in the development of anticancer agents .

- Methods : Two sets of the 1-(benzofuran-3-yl)-1 H-1,2,3-triazole derivatives were synthesized, and their antiproliferative activities were screened against four cancer cell lines .

- Results : Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .

-

Natural Source and Bioactivity

- Field : Natural Product Chemistry

- Application : Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Methods : Benzofuran compounds are synthesized through various methods, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Results : The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

-

Antibacterial Activity

- Field : Microbiology

- Application : Benzofuran derivatives have shown antibacterial activity .

- Methods : Compounds are synthesized and their antibacterial activity is tested against various bacterial strains .

- Results : Among the synthesized compounds, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be the most effective derivative against S. aureus and E. coli at MIC values of 4 and 32 μg mL −1, respectively .

-

Anti-hepatitis C Virus Activity

- Field : Virology

- Application : Benzofuran compounds have shown anti-hepatitis C virus activity .

- Methods : The recently discovered novel macrocyclic benzofuran compound is tested for its anti-hepatitis C virus activity .

- Results : The novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

-

Antioxidative Activity

-

Anticancer Drug Research

- Field : Medicinal Chemistry

- Application : Benzofuran substituted chalcone compounds are important anticancer drug research directions .

- Methods : A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .

- Results : The synthesized chalcones showed promising anticancer activity .

-

Synthesis of Natural Products

- Field : Organic Chemistry

- Application : Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products .

- Methods : Research on natural products containing benzofuran has remarkably increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities .

- Results : Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .

-

Antimicrobial Agents

- Field : Microbiology

- Application : Among the synthesized compounds, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be the most effective derivative against S. aureus and E. coli .

- Methods : The compound was synthesized and its antimicrobial activity was tested against various bacterial strains .

- Results : The compound was found to be the most effective derivative against S. aureus and E. coli at MIC values of 4 and 32 μg mL −1, respectively .

属性

IUPAC Name |

1-(1-benzofuran-3-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFTONHSRLBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380202 | |

| Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzofuran-3-yl)-2-bromoethanone | |

CAS RN |

187657-92-7 | |

| Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

A solution of phenyltrimethylammonium tribromide (2.47 g) in tetrahydrofuran (20 ml) was added dropwise at ambient temperature under nitrogen over 5 minutes to a stirred solution of 3-acetylbenzo[b]furan (1 g) in tetrahydrofuran (20 ml), then the mixture was stirred at ambient temperature for a further 1.5 hours, filtered, and the solvent removed in vacuo. The residue was triturated with ether, and the resulting solid was collected by filtration and dried in vacuo at ambient temperature to give 3-(2-bromoacetyl)benzo[b]furan as an off-white solid (0.25 g).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)

![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)

![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)

![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)